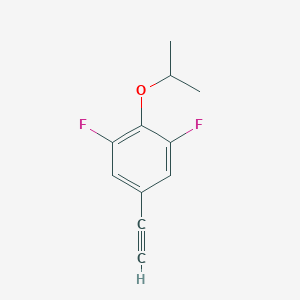
Tert-butyl 3-(3,5-difluoro-4-hydroxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(3,5-difluoro-4-hydroxyphenyl)propanoate: is an organic compound that belongs to the class of phenolic esters This compound is characterized by the presence of a tert-butyl group, a difluorohydroxyphenyl moiety, and a propanoate ester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3,5-difluoro-4-hydroxyphenyl)propanoate typically involves the esterification of 3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The phenolic hydroxyl group in tert-butyl 3-(3,5-difluoro-4-hydroxyphenyl)propanoate can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl 3-(3,5-difluoro-4-hydroxyphenyl)propanoate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving phenolic esters.
Medicine: The compound’s potential antioxidant properties make it a candidate for research in pharmaceuticals, particularly in the development of drugs aimed at reducing oxidative stress.
Industry: In the industrial sector, this compound is used as a stabilizer in polymers and as an additive in lubricants to enhance their performance and longevity.
Mecanismo De Acción
The mechanism by which tert-butyl 3-(3,5-difluoro-4-hydroxyphenyl)propanoate exerts its effects is primarily through its phenolic hydroxyl group. This group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant activity. The molecular targets include reactive oxygen species and other free radicals, which are neutralized through redox reactions.
Comparación Con Compuestos Similares
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
- Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
- Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
Comparison: Tert-butyl 3-(3,5-difluoro-4-hydroxyphenyl)propanoate is unique due to the presence of difluoro groups on the phenyl ring, which can influence its reactivity and stability. Compared to similar compounds without fluorine atoms, it may exhibit different chemical and physical properties, such as increased lipophilicity and altered electronic effects, making it suitable for specific applications in research and industry.
Propiedades
IUPAC Name |
tert-butyl 3-(3,5-difluoro-4-hydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O3/c1-13(2,3)18-11(16)5-4-8-6-9(14)12(17)10(15)7-8/h6-7,17H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHTZDYYOZBASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC(=C(C(=C1)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














